Lipophilicity (cLogP) Differentiates CNS Drug Development Potential
6-Chloro-4-methoxypyridazin-3-amine exhibits a calculated LogP of 0.65090 [1], representing a 0.4444 higher lipophilicity compared to its 6-fluoro analog 6-fluoro-4-methoxypyridazin-3-amine (CAS 2060019-97-6), which has a reported LogP of 0.2065 . This ~2.1-fold increase in lipophilicity aligns with the optimal range (cLogP 0–3) for central nervous system (CNS) drug candidates, suggesting enhanced passive permeability across the blood–brain barrier relative to the more polar fluoro derivative.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | 0.65090 |
| Comparator Or Baseline | 6-Fluoro-4-methoxypyridazin-3-amine: 0.2065 |
| Quantified Difference | 0.4444 higher (ΔLogP = +0.44) |
| Conditions | ACD/Labs Percepta prediction platform (standardized across vendors) |
Why This Matters
For procurement in CNS-focused medicinal chemistry programs, the ~0.44 higher LogP of the chloro derivative provides a measurable advantage in optimizing brain penetration without additional synthetic modification.
- [1] Buildingblock.bocsci.com. (2025). 6-Chloro-4-methoxypyridazin-3-amine. LogP: 0.65090. Retrieved from https://buildingblock.bocsci.com/6-chloro-4-methoxypyridazin-3-amine-cas-808770-39-0-item-66-565448.html View Source
